Ethyl 4-(2-nitrophenyl)but-2-enoate
Description
Overview of Nitroaryl α,β-Unsaturated Esters in Modern Organic Synthesis
Nitroaryl α,β-unsaturated esters are key structural motifs utilized in a wide array of synthetic transformations. nih.gov The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution and can also be readily transformed into other functional groups, such as amines, which are prevalent in biologically active molecules. researchgate.net The α,β-unsaturated ester moiety, on the other hand, is a classic Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. This dual reactivity makes these compounds powerful building blocks for the synthesis of diverse heterocyclic and carbocyclic systems. organic-chemistry.org
The synthesis of α,β-unsaturated esters can be achieved through various methods, including the Knoevenagel condensation, Wittig reaction, and olefin metathesis. organic-chemistry.orgresearchgate.net The choice of synthetic route often depends on the desired stereochemistry (E/Z) of the double bond, as the isomeric configuration can significantly influence the biological activity of the final product. nih.gov
Strategic Importance of Ethyl 4-(2-nitrophenyl)but-2-enoate as a Versatile Chemical Building Block
This compound, as a member of the nitroaryl α,β-unsaturated ester family, holds considerable strategic importance in synthetic organic chemistry. Its utility lies in its capacity to serve as a precursor to a variety of more complex molecules, including those with potential pharmaceutical applications. For instance, related structures are used in the synthesis of dihydroquinoxalinones, which are privileged scaffolds in medicinal chemistry. researchgate.net
The compound's versatility is a direct consequence of the specific arrangement of its functional groups. The presence of the 2-nitrophenyl group, the conjugated ester, and the reactive double bond allows for a range of selective chemical modifications.
Reactivity Profile Derived from Activated Olefinic and Aromatic Moieties
The reactivity of this compound is characterized by the interplay between its activated olefinic and aromatic components.
Activated Olefinic Moiety : The carbon-carbon double bond is electron-deficient due to the electron-withdrawing effect of the adjacent ester group. This makes it a prime target for nucleophilic attack in Michael addition reactions. A wide range of nucleophiles, including amines, thiols, and carbanions, can be added to the β-position of the double bond, allowing for the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.
Activated Aromatic Moiety : The nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). This allows for the displacement of a suitable leaving group on the ring by a nucleophile. More commonly, the nitro group itself can be reduced to an amino group. This transformation is a crucial step in the synthesis of many nitrogen-containing heterocyclic compounds, such as quinolines and indoles. The reduction of the nitro group can be achieved using various reagents, including iron powder in acetic acid. researchgate.net
The combination of these reactive sites within a single molecule allows for sequential or tandem reactions, providing a streamlined approach to the synthesis of complex molecular architectures.
Data Tables
Table 1: General Properties of Related Nitroaryl α,β-Unsaturated Esters
| Property | Description | Reference |
| Molecular Formula | C12H11NO6 (for Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate) | biosynth.com |
| Molecular Weight | 265.22 g/mol (for Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate) | biosynth.com |
| Reactivity | The ester bond can be hydrolyzed. The nitro group can undergo reduction or substitution. | evitachem.com |
| Solubility | Generally soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide. | evitachem.com |
Table 2: Synthetic Utility of Nitroaryl α,β-Unsaturated Esters
| Reaction Type | Description | Significance |
| Michael Addition | Nucleophilic addition to the β-carbon of the α,β-unsaturated system. | Formation of C-C and C-heteroatom bonds. |
| Reduction of Nitro Group | Conversion of the nitro group to an amino group. | Key step in the synthesis of N-heterocycles. researchgate.netresearchgate.net |
| Cyclization Reactions | Intramolecular reactions leading to the formation of cyclic compounds. | Access to diverse heterocyclic scaffolds. researchgate.net |
Structure
3D Structure
Properties
CAS No. |
332048-07-4 |
|---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethyl 4-(2-nitrophenyl)but-2-enoate |
InChI |
InChI=1S/C12H13NO4/c1-2-17-12(14)9-5-7-10-6-3-4-8-11(10)13(15)16/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
LVQNJGJQFODUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of Ethyl 4 2 Nitrophenyl but 2 Enoate
Mechanistic Investigations of Formation Pathways
The synthesis of ethyl 4-(2-nitrophenyl)but-2-enoate can be efficiently achieved through well-established organic reactions such as the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction. Palladium-mediated cross-coupling reactions also offer a modern and powerful alternative.
Detailed Reaction Mechanisms in Knoevenagel and Horner-Wadsworth-Emmons Syntheses
Knoevenagel Condensation:
The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base. wikipedia.org For the synthesis of this compound, 2-nitrobenzaldehyde (B1664092) reacts with a compound containing an active methylene group, such as ethyl acetoacetate (B1235776). researchgate.net The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine. wikipedia.orgresearchgate.net
The mechanism proceeds through the following steps:
Deprotonation: The basic catalyst removes a proton from the active methylene compound to form a resonance-stabilized enolate ion. wikipedia.org The electron-withdrawing groups on the active methylene compound are crucial for facilitating this deprotonation. wikipedia.org
Nucleophilic Addition: The enolate ion then acts as a nucleophile, attacking the carbonyl carbon of 2-nitrobenzaldehyde. wikipedia.org
Dehydration: The resulting aldol-type addition product undergoes dehydration, often spontaneously or with mild heating, to yield the α,β-unsaturated product, this compound. sigmaaldrich.com
A variation of this is the Doebner modification, which uses pyridine (B92270) as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction:
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes. nrochemistry.comwikipedia.org It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of 2-nitrobenzaldehyde with a phosphonate ester, such as triethyl phosphonoacetate.
The key mechanistic steps are:
Deprotonation: A base, such as sodium hydride (NaH) or butyllithium (B86547) (BuLi), deprotonates the phosphonate ester to generate a phosphonate carbanion. alfa-chemistry.comorganic-chemistry.org These carbanions are generally more nucleophilic and less basic than the ylides used in the Wittig reaction. wikipedia.org
Nucleophilic Addition: The phosphonate carbanion adds to the carbonyl group of 2-nitrobenzaldehyde. wikipedia.org
Oxaphosphetane Formation and Elimination: The resulting intermediate forms a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses, eliminating a water-soluble dialkylphosphate salt and forming the alkene. alfa-chemistry.com The HWE reaction typically favors the formation of the (E)-alkene. nrochemistry.comwikipedia.org
| Reaction | Key Features | Typical Reagents |
| Knoevenagel Condensation | Aldol-type condensation with active methylene compounds. wikipedia.org | 2-Nitrobenzaldehyde, ethyl acetoacetate, piperidine. researchgate.net |
| Horner-Wadsworth-Emmons | Stereoselective olefination using phosphonate carbanions. nrochemistry.comwikipedia.org | 2-Nitrobenzaldehyde, triethyl phosphonoacetate, NaH. alfa-chemistry.com |
Catalytic Cycles in Palladium-Mediated Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. The formation of this compound can be achieved through reactions like the Heck or Suzuki coupling.
A general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, typically involves the following key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., a derivative of 2-nitrobromobenzene) in an oxidative addition step to form a Pd(II) intermediate.
Transmetalation: In the case of a Suzuki coupling, an organoboron compound (e.g., a boronic acid derivative of the butenoate side chain) transfers its organic group to the palladium center, forming a new Pd(II) complex. researchgate.net
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired product, this compound, and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
The specific ligands on the palladium catalyst play a crucial role in the efficiency and selectivity of the reaction. For instance, phosphine (B1218219) ligands are commonly employed. nih.gov
Key Chemical Reactivity and Transformation Pathways
The presence of both a nitro group and an α,β-unsaturated ester functionality makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocycles through reductive cyclization reactions.
Reductive Cyclization for Nitrogen Heterocycle Formation
The reduction of the nitro group in 4-(2-nitrophenyl)but-2-enoate derivatives to an amino group, followed by intramolecular cyclization, is a common strategy for the synthesis of indolines. Various reducing agents can be employed for this transformation. For example, catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used method. google.com
The general mechanism involves:
Nitro Group Reduction: The nitro group is reduced to an amino group.
Intramolecular Cyclization: The newly formed amino group acts as a nucleophile and attacks the electrophilic β-carbon of the α,β-unsaturated ester, leading to the formation of the five-membered indoline (B122111) ring.
Indole (B1671886) Synthesis:
The synthesis of indoles from 4-(2-nitrophenyl)but-2-enoate derivatives can be achieved through a reductive cyclization process. organic-chemistry.org This often involves the reduction of the nitro group, followed by cyclization and subsequent aromatization. For example, palladium-catalyzed reductive cyclizations using carbon monoxide as the reducing agent have been shown to be effective for converting 2-nitrostyrenes to indoles. nih.gov The reaction proceeds through a nitrene intermediate in some cases. researchgate.net
Oxindole (B195798) Synthesis:
The synthesis of oxindoles from related 2-nitrophenyl derivatives has also been reported. For instance, the catalytic hydrogenation of 2-nitrophenyl diester malonates can lead to the formation of 2-oxindole-3-carboxylic esters through in situ cyclization, hydrolysis, and decarboxylation. google.com A related approach involves the base-assisted oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to yield 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.org
| Heterocycle | Key Transformation | Typical Conditions |
| Indolines | Reductive cyclization | Catalytic hydrogenation (e.g., Pd/C, H₂). google.com |
| Indoles | Reductive cyclization and aromatization | Palladium-catalyzed with CO. nih.gov |
| Oxindoles | Reductive cyclization, hydrolysis, and decarboxylation or oxidative cyclization. google.comacs.org | Catalytic hydrogenation or base-assisted oxidation. google.comacs.org |
Nucleophilic Additions to the α,β-Unsaturated System
The carbon-carbon double bond in this compound is activated by the adjacent electron-withdrawing ethyl ester group, making it susceptible to nucleophilic attack. This reactivity is characteristic of Michael acceptors, which undergo conjugate additions. researchgate.netyoutube.com
The α,β-unsaturated system of this compound serves as a classic Michael acceptor, reacting with a wide range of soft nucleophiles in a 1,4-conjugate addition manner. youtube.com This reaction is a powerful tool for carbon-carbon bond formation. researchgate.net
A pertinent example of this reactivity is observed in the synthesis of 1,4-benzoxazines. In a related compound, ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate, the reduction of the nitro group to an amine is followed by a spontaneous intramolecular Michael addition. researchgate.net The newly formed aniline (B41778) nitrogen acts as the nucleophile, attacking the β-carbon of the unsaturated ester system to form a six-membered heterocyclic ring. researchgate.net This demonstrates the inherent susceptibility of the butenoate scaffold to undergo Michael additions, a reactivity that is fully applicable to this compound with various intermolecular nucleophiles.
Table 1: Michael Reaction Overview
| Reaction Type | Role of this compound | Typical Nucleophiles | Product Type |
|---|
The aza-Michael addition, the conjugate addition of a nitrogen-based nucleophile, is a fundamental reaction for synthesizing nitrogen-containing molecules. When conducted with a chiral catalyst or auxiliary, this reaction can proceed asymmetrically, yielding enantioenriched products. These products are valuable building blocks for complex, biologically active molecules, including γ-amino acids. nih.gov
While specific examples of asymmetric aza-Michael additions involving this compound are not extensively documented in the reviewed literature, its structure as an α,β-unsaturated ester makes it a suitable substrate for such transformations. Organocatalysts, such as chiral secondary amines, are often employed to facilitate the highly enantioselective addition of nucleophiles like imides or amines to similar Michael acceptors. nih.govmdpi.com The reaction proceeds through the formation of a chiral enamine or iminium ion intermediate, which directs the stereochemical outcome of the nucleophilic attack. This established methodology suggests a strong potential for the asymmetric synthesis of chiral γ-amino esters derived from this compound.
Functional Group Interconversions on the Nitro and Ester Moieties
Beyond the reactivity of the unsaturated system, the nitro and ester groups of the molecule can be selectively transformed, further enhancing its synthetic utility.
The selective reduction of an aromatic nitro group to an amine is a crucial transformation in organic synthesis, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com This conversion must often be achieved without affecting other sensitive functional groups in the molecule, such as the ester or the carbon-carbon double bond.
A variety of reagents are capable of this chemoselective reduction. commonorganicchemistry.com For substrates containing ester functionalities, methods using metals in acidic media are particularly effective. For instance, the reduction of a similar nitro-containing butenoate has been successfully achieved using iron powder in glacial acetic acid, which cleanly reduces the nitro group while leaving the ester and the unsaturated system intact. researchgate.net Other common reagents for this transformation include tin(II) chloride (SnCl₂), which provides a mild method for reducing nitro groups in the presence of other reducible functionalities. masterorganicchemistry.com Catalytic hydrogenation can also be employed, though the choice of catalyst is critical to avoid reduction of the alkene. commonorganicchemistry.com
Table 2: Reagents for Selective Nitro Group Reduction
| Reagent | Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| Iron (Fe) | Acidic (e.g., Acetic Acid) | Mild, tolerates esters and alkenes. | researchgate.netmasterorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Ethanol (B145695) or Ethyl Acetate | Mild, high chemoselectivity for nitro group. | masterorganicchemistry.com |
| Sodium Sulfide (Na₂S) | Aqueous or Alcoholic solution | Useful when acidic conditions are not tolerated. | commonorganicchemistry.com |
| Catalytic Hydrogenation | H₂, Catalyst (e.g., PtO₂) | Catalyst choice is crucial to avoid alkene reduction. | commonorganicchemistry.com |
The ethyl ester group in this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 4-(2-nitrophenyl)but-2-enoic acid. This reaction is typically catalyzed by acid or base.
Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, increasing its electrophilicity, followed by the nucleophilic attack of water.
Base-catalyzed hydrolysis (saponification) proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt, which is then protonated in a separate workup step to give the carboxylic acid.
Similarly, transesterification can be performed to convert the ethyl ester into a different ester. This process is also typically acid- or base-catalyzed and involves reacting the substrate with an excess of another alcohol (e.g., methanol (B129727) or propanol). The reaction is an equilibrium process, and driving it to completion often requires using the desired alcohol as the solvent. These standard transformations allow for the modification of the ester group to suit the needs of a larger synthetic strategy.
Stereochemical Aspects of Transformations (e.g., E/Z Isomerism, Diastereoselectivity)
The stereochemistry of this compound and its subsequent reactions is a critical aspect of its chemical behavior.
E/Z Isomerism : The compound can exist as either the E or Z isomer with respect to the double bond in the but-2-enoate chain. The specific isomer used can influence the stereochemical course of subsequent reactions. nih.gov Synthetic procedures often yield a specific isomer, such as the (2E) isomer, which is frequently specified in reaction schemes. researchgate.net The stereochemical integrity and potential for isomerization under reaction conditions are important considerations.
Diastereoselectivity : Reactions involving nucleophilic addition to the double bond create a new stereocenter at the α-carbon (C3) and potentially at the β-carbon (C4) if the nucleophile itself is or becomes chiral. For example, in the intramolecular Michael addition seen in the synthesis of 1,4-benzoxazines from a related precursor, the cyclization creates a new chiral center, leading to the possibility of diastereomeric products if other stereocenters are present. researchgate.net In asymmetric synthesis, controlling the facial selectivity of the nucleophilic attack is paramount. For instance, in reactions with related nitroalkenes, the formation of zwitterionic intermediates can dictate the stereochemical outcome, leading to specific diastereomers. nih.gov The stereoselectivity of such additions is often high, a phenomenon that can be rationalized through theoretical calculations of transition state energies. researchgate.net
Spectroscopic and Advanced Structural Elucidation of Ethyl 4 2 Nitrophenyl but 2 Enoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a detailed picture of the connectivity and chemical environment of each atom can be constructed.
The ¹H NMR spectrum of Ethyl 4-(2-nitrophenyl)but-2-enoate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The ethyl ester moiety would be characterized by a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), typically found in the upfield region of the spectrum. The protons of the but-2-enoate backbone, specifically the vinylic protons at the C2 and C3 positions, would resonate in the downfield region, with their coupling constant providing information about the stereochemistry of the double bond (cis or trans). The benzylic protons at the C4 position would likely appear as a doublet, coupled to the adjacent vinylic proton. The aromatic protons of the 2-nitrophenyl group would present a complex multiplet pattern in the most downfield region of the spectrum, influenced by the electron-withdrawing nitro group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Ethyl CH₃ | ~1.2-1.4 | Triplet | ~7 |
| Ethyl -O-CH₂- | ~4.1-4.3 | Quartet | ~7 |
| =CH-CO | ~5.8-6.2 | Doublet | ~15 (for E-isomer) |
| Ar-CH= | ~6.9-7.3 | Doublet of triplets | ~15, ~7 (for E-isomer) |
| Ar-CH₂- | ~3.6-3.8 | Doublet | ~7 |
| Aromatic-H | ~7.4-8.2 | Multiplet | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbons of the aromatic ring will appear in the aromatic region, with the carbon bearing the nitro group being significantly deshielded. The olefinic carbons of the but-2-enoate chain will also be present in the downfield region. The aliphatic carbons of the ethyl group and the benzylic C4 carbon will resonate at higher field strengths.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Ethyl CH₃ | ~14 |
| Ethyl -O-CH₂- | ~60 |
| C4 (Benzylic) | ~35 |
| C2 (Olefinic) | ~122 |
| C3 (Olefinic) | ~145 |
| Aromatic C-NO₂ | ~149 |
| Aromatic C (other) | ~124-134 |
| C=O (Ester) | ~166 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To definitively establish the stereochemistry of the C2=C3 double bond, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable. A NOESY experiment can detect through-space interactions between protons that are in close proximity. For the E (trans) isomer of this compound, a NOE correlation would be expected between the proton at C2 and the benzylic protons at C4. Conversely, for the Z (cis) isomer, a NOE would be anticipated between the protons at C2 and C3. The absence or presence of these specific cross-peaks in the NOESY spectrum would provide conclusive evidence for the stereochemical assignment.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FTIR spectrum of this compound would be expected to show several key absorption bands. A strong, sharp peak around 1720 cm⁻¹ would correspond to the C=O stretching vibration of the α,β-unsaturated ester. The presence of the nitro group would be confirmed by two strong absorptions, one for the asymmetric stretching vibration around 1520 cm⁻¹ and another for the symmetric stretching vibration near 1350 cm⁻¹. The C=C stretching of the alkene would appear around 1640 cm⁻¹, and the aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. C-H stretching vibrations for both aromatic and aliphatic protons would be seen above and below 3000 cm⁻¹, respectively.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H (sp² - aromatic/vinylic) | 3100-3000 | Medium |
| C-H (sp³ - alkyl) | 3000-2850 | Medium |
| C=O (α,β-unsaturated ester) | 1725-1710 | Strong |
| C=C (alkene) | 1645-1635 | Medium to Weak |
| C=C (aromatic) | 1600-1450 | Medium to Weak |
| NO₂ (asymmetric stretch) | 1530-1515 | Strong |
| NO₂ (symmetric stretch) | 1355-1345 | Strong |
| C-O (ester) | 1250-1150 | Strong |
Electronic Absorption Spectroscopy: UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the electronic transitions of the nitrophenyl chromophore. The presence of the conjugated system, including the aromatic ring, the nitro group, and the butenoate chain, will likely result in strong absorption bands in the ultraviolet region. Typically, nitrophenyl compounds exhibit a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths. The exact position of the absorption maxima (λmax) would be influenced by the solvent polarity.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₁₂H₁₃NO₄), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.
The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways would likely include the loss of the ethoxy group (-OCH₂CH₃) from the ester, loss of ethylene (B1197577) from the ethyl ester, and cleavage of the bond between the benzylic carbon and the aromatic ring. The nitro group can also influence fragmentation, with potential losses of NO or NO₂.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Proposed Structure | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₁₂H₁₃NO₄]⁺ | 235 |
| [M - OCH₂CH₃]⁺ | [C₁₀H₈NO₃]⁺ | 190 |
| [M - CH₂CH₃]⁺ | [C₁₀H₈NO₄]⁺ | 206 |
| [M - COOCH₂CH₃]⁺ | [C₈H₈NO₂]⁺ | 150 |
| [C₇H₆NO₂]⁺ | Nitrophenyl cation | 136 |
| [C₇H₆]⁺ | Benzene cation | 77 |
Note: The relative intensities of these fragments would depend on the ionization method and energy.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (where applicable for related compounds)
Detailed Research Findings
Research on related nitrophenyl-substituted propenoate derivatives reveals key structural features that are likely to be shared with the title compound.
A study on Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate provides a clear example of the molecular geometry and packing in the solid state. researchgate.net The molecule is noted to be essentially planar, with a root-mean-square (r.m.s.) deviation of 0.06 Å. This planarity is a significant feature, influenced by the electronic conjugation across the propenoate backbone. The molecular structure is further stabilized by a strong intramolecular O—H⋯O hydrogen bond. researchgate.net In the crystal lattice, molecules are linked into sheets parallel to the (101) plane by pairs of C—H⋯O hydrogen bonds, which form distinct ring motifs. researchgate.net
The crystallographic data for this related compound was collected at a low temperature (173 K) to minimize thermal vibrations, allowing for a more precise structural determination. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₁NO₅ |
| Formula Weight | 237.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.0495 (9) |
| b (Å) | 10.8363 (6) |
| c (Å) | 7.6723 (5) |
| β (°) | 91.268 (4) |
| Volume (ų) | 1084.66 (12) |
| Z | 4 |
| Temperature (K) | 173 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Calculated Density (Mg m⁻³) | 1.453 |
| Final R factor | 0.047 |
Furthermore, investigations into nitro derivatives of Ethyl (2E)-2-cyano-3-phenylprop-2-enoate highlight the importance of weak intermolecular interactions in stabilizing the crystal packing. researchgate.net In these structures, interactions such as C–H···O (involving both carbonyl and nitro groups), C–H···N, and π–π stacking forces are crucial elements that dictate the formation of different supramolecular architectures. researchgate.net The synthesis and characterization of these compounds by single-crystal X-ray diffraction have provided quantitative insights into their molecular conformations and crystal packing. researchgate.net The methodology for these studies typically involves data collection on a diffractometer equipped with a CCD area detector, followed by structure solution and refinement using specialized software. researchgate.net
Applications in Organic Synthesis and Derivatization Strategies for Ethyl 4 2 Nitrophenyl but 2 Enoate
Strategic Use as a Chemical Synthon
The strategic importance of ethyl 4-(2-nitrophenyl)but-2-enoate lies in its function as a chemical synthon, a molecular fragment that can be readily incorporated into a larger, more complex structure through a series of chemical reactions. The presence of both an electron-withdrawing nitro group and an α,β-unsaturated ester functionality provides multiple reactive sites for chemists to exploit.
Building Block for Complex Polycyclic Systems
The inherent reactivity of this compound makes it an ideal starting point for the synthesis of intricate polycyclic systems. The nitro group can be readily reduced to an amino group, which can then participate in intramolecular cyclization reactions with the butenoate chain or other introduced functionalities. This strategy allows for the construction of fused ring systems that form the core of many biologically active molecules and natural products. The nitro group itself can also participate in various cycloaddition and rearrangement reactions, further expanding its utility in the assembly of complex polycyclic frameworks.
Synthesis of Nitrogen-Containing Heterocycles
One of the most significant applications of this compound is in the synthesis of nitrogen-containing heterocycles. These structural motifs are ubiquitous in pharmaceuticals, agrochemicals, and materials science.
Indoline (B122111) and Indole (B1671886) Scaffold Construction
The reduction of the nitro group in this compound to an amine is a key step in the synthesis of indoline and indole scaffolds. The resulting amino group can undergo intramolecular cyclization onto the butenoate chain, often facilitated by a base or a transition metal catalyst. Depending on the reaction conditions and subsequent transformations, either the saturated indoline or the aromatic indole ring system can be obtained. This approach provides a convergent and efficient route to these important heterocyclic cores, which are found in a vast array of bioactive compounds.
Oxindole (B195798) Synthesis from Related Precursors
While direct synthesis of oxindoles from this compound is less common, related precursors derived from it are instrumental in their construction. For instance, modifications of the butenoate chain and subsequent cyclization strategies can lead to the formation of the oxindole ring system. Various methods, including palladium-catalyzed cyclizations of α-chloroacetanilides and intramolecular oxidative additions, have been developed for oxindole synthesis, highlighting the versatility of precursors with similar structural features. organic-chemistry.org
Formation of Benzoxazine (B1645224) and Pyrrolidinone Derivatives from Related Compounds
The synthesis of benzoxazine and pyrrolidinone derivatives often utilizes related nitrophenyl compounds. For example, ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate, a related ether, can undergo reduction of the nitro group followed by an intramolecular Michael addition to form ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate. researchgate.net Similarly, reactions of related butenoates with amines can lead to the formation of pyrrolidinone derivatives through C-amination and cyclization reactions. researchgate.net These examples showcase the broader utility of the nitrophenyl butenoate motif in accessing a diverse range of heterocyclic structures. researchgate.netmdpi.comnih.gov
Precursor in Medicinal Chemistry Target Molecule Synthesis (e.g., ACE Inhibitors)
The structural motifs accessible from this compound and its derivatives are highly relevant in medicinal chemistry. A notable example is their potential role as precursors in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.netresearchgate.netfrontiersin.orgscispace.comnih.gov ACE inhibitors are a class of drugs used to treat hypertension and heart failure. researchgate.netfrontiersin.orgnih.gov The synthesis of some ACE inhibitors involves chiral (R)-2-hydroxy-4-phenylbutanoate esters as key precursors. researchgate.netresearchgate.net While not a direct precursor, the structural framework of this compound shares similarities with intermediates used in the synthesis of these important pharmaceutical agents. For instance, ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is utilized in the enantioselective synthesis of the acid ethyl ester of benazepril, a known ACE inhibitor. biosynth.com
Derivatization via Ester and Nitro Group Manipulations
The presence of both an ethyl ester and a nitro group on the "this compound" scaffold provides two key handles for a wide range of derivatization strategies. These functional groups can be manipulated to introduce new functionalities, alter the electronic properties of the molecule, and construct more complex molecular architectures, particularly heterocyclic systems.
Ester Group Manipulations
The ethyl ester functionality of "this compound" is a versatile site for chemical modification. Standard transformations such as hydrolysis, transesterification, and amidation can be employed to generate a library of derivatives with varied physicochemical properties.
One of the most fundamental transformations is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, "4-(2-nitrophenyl)but-2-enoic acid". This reaction is typically achieved under basic conditions, for example, using an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. The resulting carboxylic acid can then serve as a precursor for further derivatization, such as the formation of amides or other esters.
Transesterification offers another route to modify the ester group. By reacting "this compound" with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for other alkyl or aryl groups. This allows for the fine-tuning of properties such as solubility and steric hindrance.
Nitro Group Manipulations
The nitro group is a powerful electron-withdrawing group and a key precursor for the synthesis of various nitrogen-containing compounds. Its reduction to an amino group is one of the most valuable transformations, opening up a plethora of synthetic possibilities.
The reduction of the nitro group in "this compound" to form "Ethyl 4-(2-aminophenyl)but-2-enoate" is a critical step in the synthesis of quinoline (B57606) derivatives. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), or chemical reduction with metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. researchgate.netorganic-chemistry.org For instance, the reduction of a similar compound, "ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate," was successfully achieved using iron powder in glacial acetic acid, which led to the formation of an amine that subsequently underwent intramolecular cyclization. researchgate.net
The resulting "Ethyl 4-(2-aminophenyl)but-2-enoate" is a key intermediate. The amino group, being nucleophilic, can react with the electrophilic carbon of the butenoate chain, leading to intramolecular cyclization and the formation of a dihydroquinoline ring system. This intramolecular Michael addition is a common strategy for the synthesis of quinoline-based heterocycles. Subsequent oxidation of the dihydroquinoline intermediate can then lead to the fully aromatic quinoline derivative.
The following tables summarize the key derivatization reactions for "this compound".
Interactive Data Tables
Table 1: Derivatization via Ester Group Manipulation
| Reaction | Starting Material | Reagents and Conditions | Product |
| Hydrolysis | This compound | 1. NaOH (aq) 2. HCl (aq) | 4-(2-nitrophenyl)but-2-enoic acid |
| Transesterification | This compound | R-OH, Acid or Base catalyst | Methyl/Propyl/etc. 4-(2-nitrophenyl)but-2-enoate |
Table 2: Derivatization via Nitro Group Manipulation
| Reaction | Starting Material | Reagents and Conditions | Intermediate Product | Final Product (after cyclization) |
| Reduction | This compound | Fe / Acetic Acid | Ethyl 4-(2-aminophenyl)but-2-enoate | Dihydroquinolin-2-one derivative |
| Reduction | This compound | SnCl₂ / HCl | Ethyl 4-(2-aminophenyl)but-2-enoate | Dihydroquinolin-2-one derivative |
| Catalytic Hydrogenation | This compound | H₂, Pd/C | Ethyl 4-(2-aminophenyl)but-2-enoate | Dihydroquinolin-2-one derivative |
Future Research Directions for Ethyl 4 2 Nitrophenyl but 2 Enoate
Development of Eco-Friendly and Sustainable Synthetic Routes
The chemical industry's growing emphasis on green chemistry necessitates the development of manufacturing processes that are less hazardous, more efficient, and environmentally benign. Future research on the synthesis of Ethyl 4-(2-nitrophenyl)but-2-enoate should prioritize these principles.
Current Synthetic Approaches and Their Environmental Impact:
Traditional methods for synthesizing α,β-unsaturated esters, such as the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions, often rely on stoichiometric amounts of reagents and volatile organic solvents. For instance, the Wittig reaction generates triphenylphosphine (B44618) oxide as a high-molecular-weight byproduct, which can complicate purification and contributes to poor atom economy. gctlc.org Solvents like methylene (B1212753) chloride or dimethylformamide (DMF), commonly used in these syntheses, pose health and environmental risks. acs.org
Future Green Synthetic Strategies:
Solvent-Free and Alternative Solvent Systems: Research should focus on adapting classical syntheses to solvent-free conditions. For example, a solvent-less Wittig reaction, potentially involving grinding a stable phosphorane with 2-nitrobenzaldehyde (B1664092), could significantly reduce waste. gctlc.orgacs.orgacs.org The use of greener solvents, such as acetonitrile (B52724) instead of chlorinated solvents in coupling reactions, also presents a viable alternative. nih.gov Water, as a solvent for reactions like the condensation of sodium carboxylates with alkenyl halides, offers an environmentally friendly option, particularly when combined with phase-transfer catalysts. researchgate.net
Catalytic and Organocatalytic Methods: Moving from stoichiometric reagents to catalytic systems is a fundamental principle of green chemistry. The Knoevenagel condensation, a potential route using 2-nitrobenzaldehyde and a methylene-active compound like ethyl acetoacetate (B1235776), can be catalyzed by environmentally benign substances. tue.nl L-proline, for instance, has been shown to effectively catalyze the synthesis of coumarin-3-carboxylic esters under mild conditions. biomedres.us Similarly, using benign ammonium (B1175870) salts like ammonium bicarbonate instead of traditional catalysts like pyridine (B92270) and piperidine (B6355638) can lead to a greener process. tue.nlresearchgate.net
Energy Efficiency: Exploring energy-efficient synthetic methods is another key research avenue. Mechanochemistry, where mechanical force (e.g., grinding) initiates reactions, can lead to solvent-free processes with high yields. acs.org Microwave-assisted synthesis can also offer rapid heating and reduced reaction times compared to conventional refluxing.
A comparison of traditional versus potential green synthetic routes is summarized below:
| Reaction Type | Traditional Method | Proposed Green Alternative | Key Advantages |
| Wittig Reaction | Use of methylene chloride or DMF as solvent. acs.org | Solvent-free grinding of reagents or reaction in a melt. gctlc.orgacs.org | Reduced solvent waste, lower toxicity, simplified procedure. |
| Knoevenagel Condensation | Catalyzed by pyridine and piperidine in organic solvents. tue.nlresearchgate.net | Catalyzed by L-proline or ammonium bicarbonate, potentially solvent-free. tue.nlbiomedres.us | Use of non-toxic, biodegradable catalysts; avoidance of hazardous solvents. |
| Esterification | Steglich esterification using chlorinated solvents. nih.gov | Modified Steglich esterification using acetonitrile as a solvent. nih.gov | Use of a greener solvent, mild reaction conditions. |
By focusing on these green chemistry principles, future synthetic work on this compound can align with modern standards of sustainability and environmental responsibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
